molecular formula C11H13NO3 B12663785 2-(Methylphenylamino)-2-oxoethyl acetate CAS No. 73251-32-8

2-(Methylphenylamino)-2-oxoethyl acetate

Katalognummer: B12663785
CAS-Nummer: 73251-32-8
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: FPIURKVYZFPGJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylphenylamino)-2-oxoethyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a methylphenylamino group attached to an oxoethyl acetate moiety, making it a unique and interesting subject for chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylphenylamino)-2-oxoethyl acetate typically involves the reaction of methylphenylamine with oxoethyl acetate under controlled conditions. One common method is the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester . The reaction can be represented as follows:

[ \text{Methylphenylamine} + \text{Oxoethyl acetate} \xrightarrow{\text{Acid Catalyst}} \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylphenylamino)-2-oxoethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

2-(Methylphenylamino)-2-oxoethyl acetate has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-(Methylphenylamino)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Methylphenylamino)-2-oxoethyl benzoate
  • 2-(Methylphenylamino)-2-oxoethyl propionate
  • 2-(Methylphenylamino)-2-oxoethyl butyrate

Uniqueness

2-(Methylphenylamino)-2-oxoethyl acetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

73251-32-8

Molekularformel

C11H13NO3

Molekulargewicht

207.23 g/mol

IUPAC-Name

[2-(N-methylanilino)-2-oxoethyl] acetate

InChI

InChI=1S/C11H13NO3/c1-9(13)15-8-11(14)12(2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI-Schlüssel

FPIURKVYZFPGJO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC(=O)N(C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.